molecular formula C19H22N2O3 B4751042 N-(2-ethoxyphenyl)-4-(4-morpholinyl)benzamide

N-(2-ethoxyphenyl)-4-(4-morpholinyl)benzamide

Cat. No. B4751042
M. Wt: 326.4 g/mol
InChI Key: ZUYQMQSEKZXDFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-ethoxyphenyl)-4-(4-morpholinyl)benzamide derivatives has been explored in studies focusing on enhancing gastrokinetic activity. One method involves the preparation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, evaluating their effects on gastric emptying in rats. Such compounds demonstrate significant in vivo activity, indicating a robust synthetic approach for this class of benzamides (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(2-ethoxyphenyl)-4-(4-morpholinyl)benzamide, often features specific configurations that are crucial for their biological activity. For instance, the introduction of certain substituents at N-4 significantly influences gastrokinetic activity, as demonstrated by compounds with potent in vivo efficacy (Kato et al., 1992). The detailed molecular geometry and vibrational frequencies have been studied using techniques like X-ray diffraction and DFT calculations, providing insights into the compound's stability and reactivity (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and interactions of N-(2-ethoxyphenyl)-4-(4-morpholinyl)benzamide derivatives have been explored through various synthetic pathways and reactions. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which shares structural similarities, involves condensation and cyclization reactions, indicating the compound's potential for further chemical modifications (Ji et al., 2018).

Physical Properties Analysis

The physical properties of N-(2-ethoxyphenyl)-4-(4-morpholinyl)benzamide derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various scientific fields. Studies involving X-ray crystallography provide detailed insights into the crystal systems and lattice constants, which are critical for understanding the compound's stability and solubility (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and binding affinity, are crucial for the functional application of N-(2-ethoxyphenyl)-4-(4-morpholinyl)benzamide. Investigations into the compound's binding affinity to biological targets, such as serotonin receptors, demonstrate its potential for therapeutic applications, emphasizing the importance of chemical properties in the compound's efficacy and selectivity (Kato et al., 1996).

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-24-18-6-4-3-5-17(18)20-19(22)15-7-9-16(10-8-15)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYQMQSEKZXDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-4-(morpholin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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